2-(1-Imidazolyl)-4'-(phenylthio)acetophenone

Catalog No.
S14322318
CAS No.
73932-19-1
M.F
C17H14N2OS
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-Imidazolyl)-4'-(phenylthio)acetophenone

CAS Number

73932-19-1

Product Name

2-(1-Imidazolyl)-4'-(phenylthio)acetophenone

IUPAC Name

2-imidazol-1-yl-1-(4-phenylsulfanylphenyl)ethanone

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C17H14N2OS/c20-17(12-19-11-10-18-13-19)14-6-8-16(9-7-14)21-15-4-2-1-3-5-15/h1-11,13H,12H2

InChI Key

LNDAIUCQTGDFAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)CN3C=CN=C3

2-(1-Imidazolyl)-4'-(phenylthio)acetophenone is a complex organic compound characterized by its unique structural features, which include an imidazole ring, a phenylthio group, and an acetophenone moiety. The imidazole ring consists of a five-membered heterocyclic structure containing two nitrogen atoms, contributing to the compound's diverse chemical properties. The phenylthio group enhances its reactivity and potential biological activity. The molecular formula for this compound is C17H14N2OSC_{17}H_{14}N_{2}OS, and its molecular weight is approximately 294.4 g/mol .

Due to the presence of functional groups:

  • Oxidation: The sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carbonyl group in the acetophenone moiety can be reduced to alcohols.
  • Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where nitrogen atoms can react with electrophiles such as alkyl halides or other reactive species .

These reactions make the compound a versatile intermediate in organic synthesis.

2-(1-Imidazolyl)-4'-(phenylthio)acetophenone exhibits significant biological activities that are common among imidazole derivatives. These include:

  • Antibacterial Properties: Compounds containing imidazole rings often demonstrate activity against various bacterial strains.
  • Antifungal Activity: Similar to antibacterial properties, these compounds may inhibit fungal growth.
  • Antiviral Effects: Some studies suggest potential antiviral mechanisms, although specific data on this compound may require further investigation.
  • Anti-inflammatory and Anticancer Activities: Preliminary research indicates that imidazole derivatives can modulate inflammatory pathways and may possess anticancer properties .

The synthesis of 2-(1-Imidazolyl)-4'-(phenylthio)acetophenone can be achieved through various methods:

  • Debus-Radziszewski Synthesis: A classical method for synthesizing imidazole derivatives that involves condensation reactions.
  • Wallach Synthesis: Another method that utilizes specific reagents to form the imidazole ring.
  • Dehydrogenation of Imidazolines: This method involves the transformation of imidazoline precursors into imidazoles under oxidative conditions .

These methods highlight the synthetic versatility available for creating this compound.

The applications of 2-(1-Imidazolyl)-4'-(phenylthio)acetophenone span various fields:

  • Pharmaceutical Development: It serves as a building block for new drug candidates due to its biological activities.
  • Material Science: The compound may be utilized in developing new materials with specific properties.
  • Agricultural Chemicals: Its potential as a pesticide or herbicide precursor is under exploration .

Studies on the interaction of 2-(1-Imidazolyl)-4'-(phenylthio)acetophenone with biological targets are crucial for understanding its mechanism of action. The imidazole ring's ability to bind metal ions and enzymes allows it to influence various biochemical pathways, potentially leading to therapeutic effects. Further research is needed to elucidate specific interactions and their implications in biological systems .

Several compounds share structural similarities with 2-(1-Imidazolyl)-4'-(phenylthio)acetophenone, including:

Compound NameStructure FeaturesUnique Aspects
4'-(Phenylthio)acetophenoneContains a phenylthio groupLacks the imidazole ring
4'-(Isopentylthio)acetophenoneContains an isopentylthio groupDifferent alkyl substituent
2-(1-Imidazolyl)-acetophenoneContains only one nitrogen atom in the ringSimpler structure without phenylthio group

The uniqueness of 2-(1-Imidazolyl)-4'-(phenylthio)acetophenone lies in its combination of both an imidazole ring and a phenylthio group, which enhances its reactivity and potential biological activities compared to other similar compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Exact Mass

294.08268425 g/mol

Monoisotopic Mass

294.08268425 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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